![molecular formula C12H10N2O4 B1384212 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid CAS No. 878649-59-3](/img/structure/B1384212.png)
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid
Overview
Description
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C12H10N2O4 . It has a molecular weight of 246.22 . The compound is a grey solid .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid, has been a subject of research . One method involves the reaction of readily available substituted 2-benzylidenemalononitriles and substituted benzamidines .Molecular Structure Analysis
The InChI code for 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is 1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) .Physical And Chemical Properties Analysis
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid is a grey solid . It has a molecular weight of 246.22 .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives, including 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid , have been extensively studied for their anticancer properties. They are known to inhibit the growth of cancer cells by interfering with DNA synthesis. This compound can serve as a precursor for the synthesis of more complex molecules that target specific cancer pathways .
Antimicrobial and Antifungal Applications
The pyrimidine core is a common feature in many antimicrobial and antifungal agents. Research has shown that modifications to the pyrimidine ring, such as those found in 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid , can lead to compounds with potent activity against a variety of pathogens .
Anti-Inflammatory and Analgesic Effects
Pyrimidine derivatives are known for their anti-inflammatory and analgesic effects2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid could be used to develop new medications that reduce inflammation and pain without the side effects associated with current treatments .
Cardiovascular Therapeutics
Compounds with a pyrimidine structure have been used to create drugs that treat cardiovascular diseases. They can act as vasodilators or inhibitors of enzymes involved in blood pressure regulation2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid may contribute to the development of novel cardiovascular medications .
Neuroprotective Agents
There is growing interest in pyrimidine derivatives as neuroprotective agents. These compounds can protect nerve cells from damage and are being researched for the treatment of neurodegenerative diseases2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid has potential applications in this field due to its structural properties .
Diabetes Management
Pyrimidine-based compounds have been investigated for their role in diabetes management. They can function as inhibitors of enzymes like DPP-IV, which is involved in glucose metabolism2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid could be a key molecule in creating new antidiabetic drugs .
Sensing and Detection Technologies
The unique structure of 2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid makes it suitable for use in sensing technologies. It can be used to develop sensors for detecting various chemicals or biological markers, contributing to advancements in diagnostic methods .
Material Science
Pyrimidine derivatives are also valuable in material science. They can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid may find applications in creating new materials with enhanced features .
Safety and Hazards
properties
IUPAC Name |
2-benzyl-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10-9(12(17)18)13-8(14-11(10)16)6-7-4-2-1-3-5-7/h1-5,15H,6H2,(H,17,18)(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDSUVIQPBLJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715936 | |
Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5,6-dihydroxy-pyrimidine-4-carboxylic acid | |
CAS RN |
878649-59-3 | |
Record name | 2-Benzyl-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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